7-Bromo-2,3-dihydropyrano[2,3-b]quinoline
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Overview
Description
7-Bromo-2,3-dihydropyrano[2,3-b]quinoline, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₀BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Diuretic Activity and Synthesis : The synthesis of 7-bromo-2,3-dihydropyrano[2,3-b]quinoline derivatives shows increased diuretic activity compared to non-brominated analogs. This was demonstrated in a study where bromination of related compounds led to enhanced diuretic properties (Ukrainets, Golik, & Chernenok, 2013).
Methodological Innovations in Synthesis : A novel approach involving palladium-catalyzed reactions has been developed for synthesizing related indoloquinoline compounds. This method highlights the versatility of bromo-substituted quinolines in chemical synthesis (Hostyn et al., 2005).
Green Synthesis Techniques : Eco-friendly synthesis methods for bromo-substituted pyrido[2,3-b]pyrazines, which are chemically related to this compound, have been developed. These methods emphasize environmental sustainability in chemical synthesis (Jadhav, Sarkate, Shioorkar, & Shinde, 2017).
Biological Applications and Drug Development
Potential in Antiplasmodial Drug Development : Certain bromo-substituted quinolines have been identified as potential lead compounds in the development of new antiplasmodial drugs. This suggests their relevance in addressing diseases like malaria (Abbas, Al-Marhabi, & Ammar, 2017).
NMDA Receptor Antagonism : Some 7-bromo-substituted quinoxaline-2,3-diones, closely related to this compound, have shown high affinity and selectivity as glycine-site NMDA receptor antagonists. This property may be useful in designing drugs for neurological conditions (Acklin et al., 1998).
Future Directions
While specific future directions for this compound were not found, there is a general interest in the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment . This could potentially apply to the synthesis and use of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline.
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-pyrano[2,3-b]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOMFXCFEBQFMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C3C=CC(=CC3=C2)Br)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462739 |
Source
|
Record name | 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612494-86-7 |
Source
|
Record name | 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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